![molecular formula C21H27N3O3 B5610627 (3aR*,6S*)-N-methyl-2-(3-methylbutyl)-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5610627.png)
(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For example, the nucleophilic cleavage of the 3a,6-epoxy bridge in similar compounds has been studied, showing intricate steps in their formation (Toze et al., 2013). Moreover, the reaction of certain amines with maleic anhydride leads to the formation of carboxylic acids, which upon esterification yield unexpected cleavage products of the oxo bridge (Nadirova et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a cis-fused bicyclic system with significant bond angles and dihedral angles. For instance, studies have shown the detailed geometry of molecules with a pyrrolidinone ring and a cyclohexane ring in certain conformations (Mitchell et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be intricate. For example, N-(pyrrol-1-yl)maleimide and its isomers have been synthesized, showcasing the diverse reactivity of similar structures (Diakiw et al., 1978). Additionally, the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl) compounds through a three-component reaction emphasizes the complex nature of these chemical processes (Jayarajan et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and spectroscopic properties, are crucial for understanding their behavior. For instance, the crystal structure and spectroscopic properties of a closely related compound were determined using X-ray diffraction and NMR spectroscopy, highlighting its molecular and crystal structure (Alaşalvar et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other compounds, are significant for practical applications. Research on similar compounds, like the synthesis and structural characterization of monoamide isomers, provides insights into the effects of substituents on chemical properties (Kadir et al., 2017).
properties
IUPAC Name |
(1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(2)8-11-24-13-21-9-7-16(27-21)17(18(21)20(24)26)19(25)23(3)12-15-6-4-5-10-22-15/h4-7,9-10,14,16-18H,8,11-13H2,1-3H3/t16-,17?,18?,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNVZXRQLLWTRE-RJPLPAITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC23C=CC(O2)C(C3C1=O)C(=O)N(C)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C[C@]23C=C[C@H](O2)C(C3C1=O)C(=O)N(C)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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